Product packaging for 3,6-Dimethyloctan-4-ol(Cat. No.:CAS No. 66719-31-1)

3,6-Dimethyloctan-4-ol

Cat. No.: B14486093
CAS No.: 66719-31-1
M. Wt: 158.28 g/mol
InChI Key: XFUFFAQPWAGSDK-UHFFFAOYSA-N
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Description

Contextualization within Aliphatic Alcohol Chemistry

Aliphatic alcohols are organic compounds where a hydroxyl group is attached to a saturated carbon atom. solubilityofthings.com Their general formula is R-OH, where R represents an alkyl group. sigmaaldrich.com These alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. sigmaaldrich.comthegoodscentscompany.com

Primary (1°) alcohols: The hydroxyl-bearing carbon is attached to one other carbon atom.

Secondary (2°) alcohols: The hydroxyl-bearing carbon is attached to two other carbon atoms. thegoodscentscompany.comguidechem.com

Tertiary (3°) alcohols: The hydroxyl-bearing carbon is attached to three other carbon atoms. thegoodscentscompany.com

The properties and reactivity of aliphatic alcohols, such as boiling point, solubility, and the types of reactions they undergo, are significantly influenced by the length of the carbon chain and the presence of branching. chemrxiv.org Longer chains lead to higher boiling points and lower solubility in water. sigmaaldrich.com Branching, on the other hand, tends to lower the boiling point compared to straight-chain isomers due to a decrease in the surface area for intermolecular forces. chemrxiv.org

Octanols, with the chemical formula C8H18O, are a group of alcohols with an eight-carbon backbone. They exist in numerous isomeric forms, including straight-chain and branched-chain structures. These isomers can be primary, secondary, or tertiary alcohols.

Importance of Specific Structural Isomers in Research

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. rsc.orgchemsrc.com This difference in atomic arrangement, even when subtle, can lead to vastly different physical, chemical, and biological properties. chemsrc.comCurrent time information in Bangalore, IN. The study of specific structural isomers is, therefore, of paramount importance in various scientific fields, including medicine and materials science. chemsrc.comCurrent time information in Bangalore, IN.

For instance, the efficacy of a drug can be dependent on a specific isomer, as different isomers may interact with biological targets in distinct ways. acs.org Similarly, in material science, the structural variation between isomers can lead to different properties, such as turning a flexible plastic into a rigid one. Current time information in Bangalore, IN. The study of isomers provides valuable models for understanding the relationship between a molecule's structure and its properties. nih.gov Research has shown that even among octanol (B41247) isomers, there are significant differences in their effectiveness in certain biological applications, suggesting that their action may be mediated at a specific binding site. nih.gov

Overview of 3,6-Dimethyloctan-4-ol as a Secondary Branched Alcohol

This compound is a specific structural isomer of octanol. Its chemical structure features an eight-carbon chain with methyl groups attached to the third and sixth carbon atoms, and a hydroxyl group on the fourth carbon atom. Based on the attachment of the hydroxyl group to a carbon atom that is bonded to two other carbon atoms, this compound is classified as a secondary branched alcohol.

While specific research on this compound is limited in publicly available literature, its structural features allow for certain predictions regarding its chemical and physical properties based on the general principles of aliphatic alcohol chemistry. As a branched alcohol, it is expected to have a lower boiling point than its straight-chain isomer, 1-octanol. Its character as a secondary alcohol dictates its reactivity, for example, it can be oxidized to a ketone.

The study of such specific branched isomers is crucial for a comprehensive understanding of structure-property relationships within the vast family of alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B14486093 3,6-Dimethyloctan-4-ol CAS No. 66719-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66719-31-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,6-dimethyloctan-4-ol

InChI

InChI=1S/C10H22O/c1-5-8(3)7-10(11)9(4)6-2/h8-11H,5-7H2,1-4H3

InChI Key

XFUFFAQPWAGSDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(C)CC)O

Origin of Product

United States

Stereochemical Aspects of 3,6 Dimethyloctan 4 Ol

Identification of Chiral Centers and Potential Stereoisomers

The molecular structure of 3,6-Dimethyloctan-4-ol contains three chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C3, C4, and C6 positions of the octane (B31449) backbone.

Carbon-3 (C3): This atom is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the remainder of the carbon chain.

Carbon-4 (C4): This atom is bonded to a hydrogen atom, a hydroxyl group (-OH), and two different alkyl fragments of the main chain.

Carbon-6 (C6): This atom is bonded to a hydrogen atom, a methyl group (-CH3), a propyl fragment leading to the hydroxyl group, and an ethyl group.

The number of potential stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with its three chiral centers, the maximum number of possible stereoisomers is 2^3, resulting in eight distinct stereoisomers.

Enantiomeric and Diastereomeric Considerations

The eight stereoisomers of this compound can be categorized based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. The eight isomers of this compound exist as four distinct enantiomeric pairs. For instance, the isomer with the (3R, 4R, 6R) configuration is the enantiomer of the (3S, 4S, 6S) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. Any given stereoisomer of this compound has one enantiomer and six diastereomers. For example, the (3R, 4R, 6R) isomer and the (3R, 4R, 6S) isomer are diastereomers because their configurations differ at only one of the three chiral centers.

These relationships are fundamental, as diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard chromatographic techniques, whereas enantiomers share identical physical properties in an achiral environment, making their separation more challenging.

Stereoisomeric Relationships of this compound
ConfigurationEnantiomerExample Diastereomers
(3R, 4R, 6R)(3S, 4S, 6S)(3R, 4R, 6S), (3R, 4S, 6R), (3S, 4R, 6R)
(3R, 4R, 6S)(3S, 4S, 6R)(3R, 4R, 6R), (3R, 4S, 6S), (3S, 4R, 6S)
(3R, 4S, 6R)(3S, 4R, 6S)(3R, 4R, 6R), (3R, 4S, 6S), (3S, 4S, 6R)
(3S, 4R, 6R)(3R, 4S, 6S)(3R, 4R, 6R), (3S, 4R, 6S), (3S, 4S, 6R)

Methodologies for Stereoisomer Separation and Characterization

The separation and structural elucidation of the stereoisomers of this compound require specialized analytical techniques capable of differentiating between molecules with subtle three-dimensional differences.

Chiral Chromatography Techniques

Chiral chromatography is a primary method for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Chiral Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by Chiral GC. The separation is achieved on capillary columns coated with a chiral stationary phase, often based on modified cyclodextrins. These CSPs create transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation based on the differing stability of these complexes.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach for separating the stereoisomers of this compound. While the compound itself lacks a strong chromophore for UV detection, its hydroxyl group can be derivatized with a UV-active agent. This not only facilitates detection but can also enhance the chiral recognition process. Polysaccharide-based CSPs are commonly used and can effectively separate both enantiomers and diastereomers.

Advanced Spectroscopic Approaches for Stereochemical Assignment

Once the stereoisomers are separated, advanced spectroscopic methods are employed to determine the absolute configuration of each chiral center.

Synthetic Methodologies for 3,6 Dimethyloctan 4 Ol

Chemical Synthesis Approaches

The construction of the 3,6-dimethyloctan-4-ol molecular framework can be accomplished through several fundamental organic synthesis routes. These methods focus on building the carbon skeleton and then installing the hydroxyl functional group at the C4 position.

Alkylation reactions are crucial for forming the carbon-carbon bonds that define the branched structure of this compound. One conceptual approach involves a Grignard reaction, where an organomagnesium halide adds to an aldehyde. For instance, the synthesis could be designed by reacting 2-methylpentylmagnesium bromide with 3-methylbutanal.

A more contemporary and atom-economical approach for synthesizing branched alcohols involves "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. researchgate.netrsc.org This one-pot strategy utilizes a transition metal catalyst to temporarily oxidize a primary or secondary alcohol to an intermediate aldehyde or ketone. rsc.org This reactive intermediate then undergoes an alkylation reaction (e.g., an aldol (B89426) condensation) with another molecule, followed by hydrogenation using the "borrowed" hydrogen from the initial step, all mediated by the same catalyst. researchgate.netrsc.orgresearchgate.net While not specifically detailed for this compound, this methodology is a powerful tool for the α-alkylation of ketones and the β-alkylation of secondary alcohols, representing a viable pathway for constructing complex branched structures. researchgate.netacs.org

A primary and direct method for synthesizing this compound is through the reduction of the corresponding precursor ketone, 3,6-dimethyloctan-4-one. dokumen.pub This transformation is a standard functional group interconversion in organic synthesis. The choice of reducing agent is critical and depends on the desired selectivity and reaction scale.

Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often used in protic solvents like ethanol (B145695), while the more reactive LiAlH₄ is used in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) and typically provides higher yields. More advanced techniques, such as transfer hydrogenation using isopropanol (B130326) as a hydrogen source catalyzed by iridium or ruthenium complexes, offer alternative, often milder, conditions for the reduction. organic-chemistry.org

Reducing AgentTypical Solvent(s)Typical ConditionsNotes
Sodium Borohydride (NaBH₄) Ethanol, Methanol0–25°CA mild and selective reagent suitable for reducing ketones in the presence of less reactive functional groups.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether0°C to refluxA powerful, non-selective reducing agent; must be used under anhydrous conditions.
Iridium or Ruthenium Complexes Isopropanol, MethanolVaries (often neutral)Used in catalytic transfer hydrogenation, offering high efficiency and chemoselectivity. organic-chemistry.org
Trichlorosilane (HSiCl₃) DichloromethaneVariesCan be used with a chiral activator for asymmetric reductions. organic-chemistry.org

Catalytic hydrogenation provides another pathway to this compound, typically starting from an unsaturated precursor such as 3,6-dimethyloct-1-en-4-ol or 3,6-dimethyloct-7-en-4-ol. In this process, hydrogen gas (H₂) is added across the carbon-carbon double or triple bonds in the presence of a metal catalyst.

Palladium-based catalysts are highly effective for this type of transformation. For example, palladium on carbon (Pd/C) is a common choice, used in solvents like ethanol or tetrahydrofuran at room temperature. chemicalbook.com Other supported palladium catalysts, such as those on calcium carbonate (CaCO₃), silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃), can also be employed to achieve complete saturation of the carbon chain. google.com The reaction conditions, including hydrogen pressure and temperature, can be adjusted to ensure the full reduction of the unsaturated bonds without affecting the alcohol functional group.

CatalystSupportTypical SolventKey Application
Palladium (Pd) Carbon (C)Ethanol, THFGeneral-purpose hydrogenation of alkenes and alkynes. chemicalbook.com
Palladium (Pd) Calcium Carbonate (CaCO₃)MethanolCan be "poisoned" (e.g., with zinc) for selective reductions, such as reducing an alkyne to a cis-alkene, or used for full saturation. google.com
Platinum (Pt) Carbon (C)EthanolEffective catalyst for the hydrogenation of alkenes. acs.org
Raney Nickel (Ra-Ni) None (Sponge)EthanolA cost-effective alternative for general hydrogenation, though sometimes requiring higher pressures/temperatures.

Enantioselective and Diastereoselective Synthesis

The structure of this compound contains three stereocenters (at carbons 3, 4, and 6), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The synthesis of a single, specific stereoisomer requires enantioselective or diastereoselective methods. Such control is critical in fields like pheromone synthesis, where biological activity is often highly dependent on stereochemistry. diva-portal.org

One established strategy is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." For instance, the enantioselective synthesis of a related complex alcohol, (2R,3R,7S)-3,7-dimethylpentadecan-2-ol, was achieved starting from commercially available (-)-isopulegol, with the chirality of the starting material guiding the stereochemical outcome of subsequent reactions. scielo.br

Another powerful approach involves diastereoselective reactions, where a chiral auxiliary or catalyst influences the creation of new stereocenters. Research on pheromone synthesis has demonstrated the use of diastereoselective addition of organometallic reagents (like dimethylzinc) to chiral aldehydes to create diastereomerically enriched alcohols. diva-portal.org Following the reaction, the diastereomers can be separated, or the enrichment can be enhanced through techniques like enzyme-catalyzed kinetic resolution. diva-portal.org The reduction of an optically active halide to a hydrocarbon with retention of configuration also represents a method to control stereochemistry during a synthesis. wiley.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of pure this compound necessitates the careful optimization of reaction conditions. Key parameters that can be adjusted include temperature, reaction time, solvent, and the nature and loading of catalysts or reagents. chemicalbook.com

ParameterInfluence on ReactionExample of Optimization
Temperature Affects reaction rate and selectivity. Higher temperatures can increase speed but may lead to side products.In ketone reductions, performing the reaction at 0°C versus reflux can alter the selectivity and prevent decomposition.
Solvent Influences reagent solubility, stability, and reactivity.For NaBH₄ reductions, protic solvents like ethanol are often required for optimal activity.
Catalyst Loading The amount of catalyst affects the reaction rate. Too little may result in an incomplete reaction.In hydrogenation, catalyst loading (e.g., 5-10% Pd/C) is optimized to ensure full conversion in a reasonable time.
Reaction Time Must be sufficient for complete conversion of the starting material.Monitoring the reaction via techniques like TLC or GC helps determine the optimal time to stop the reaction, preventing side-product formation.

Purification Techniques for Synthetic Products

Following the chemical synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, reagents, and side products. A multi-step purification process is therefore essential to isolate the compound in high purity.

Initial workup often involves liquid-liquid extraction to separate the organic product from aqueous or inorganic waste, followed by drying and solvent removal. For a relatively high-boiling-point alcohol like this compound, vacuum distillation is a highly effective method for purification on a larger scale, separating the product based on its boiling point under reduced pressure. chemicalbook.com

For smaller scales or for separating compounds with very similar boiling points, column chromatography is the preferred method. scielo.br Using a stationary phase like silica gel and a mobile phase (a solvent system, often a mixture like hexane (B92381) and ethyl acetate), components of the mixture are separated based on their differential adsorption to the silica. scielo.br

When a mixture of stereoisomers is produced, more advanced techniques are required for separation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , particularly with chiral stationary phases, can be used to separate and quantify different diastereomers and enantiomers. scielo.br

TechniquePrincipleApplication for this compound
Vacuum Distillation Separation based on boiling points at reduced pressure.Purification of the final product from non-volatile impurities or lower-boiling solvents. chemicalbook.com
Column Chromatography Separation based on differential adsorption to a solid stationary phase.Isolation of the alcohol from side products and unreacted starting materials. scielo.br
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a mobile and stationary phase.Separation of diastereomers; analytical quantification.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity analysis and, with a chiral column, separation and quantification of enantiomers. scielo.br

Chromatographic Separation Methods (e.g., Flash Column Chromatography, Fractional Distillation, High-Performance Liquid Chromatography)

The purification of this compound, particularly after a synthetic reaction, is critical to isolate the target compound from unreacted starting materials, byproducts, and isomeric mixtures. Chromatographic and distillation techniques are fundamental for achieving high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required level of purity, especially when dealing with stereoisomers.

Flash Column Chromatography

Flash column chromatography is a widely employed technique for the routine purification of organic compounds in a laboratory setting. rochester.eduorgsyn.org It utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) pumped through the column under positive pressure, which allows for rapid and efficient separations. rochester.edu The principle of separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.

In the context of synthesizing this compound and its structural analogs, flash chromatography is a standard purification step. beilstein-journals.orgrsc.org The selection of the eluent system, usually a binary mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate), is crucial. The polarity is optimized using thin-layer chromatography (TLC) to achieve a retention factor (R_f) of approximately 0.3 for the desired compound. rochester.edu For instance, in the purification of various precursors and analogs of branched-chain alcohols, specific solvent systems have been documented. rsc.orgrsc.org Crude reaction mixtures are often concentrated and purified by flash chromatography on silica gel to yield the target alcohol. beilstein-journals.org

Compound/PrecursorStationary PhaseMobile Phase (Eluent)Observations/YieldReference
(E)-2,4-dimethylhex-2-en-1-olSilica GelNot specified55% Yield beilstein-journals.org
5-hydroxy-4,6-dimethyloctan-3-oneSilica GelNot specified68% Yield beilstein-journals.org
(E)-4,6-dimethyloct-4-en-3-olSilica GelNot specified56% Yield beilstein-journals.org
(2R)-2,6-Dimethyloctan-1-ol precursorSilica GelEthyl Acetate / Petroleum Ether (1:5)- researchgate.net
tert-Butyl (S)-4-(3-hydroxypentan-3-yl)-2,2-dimethyloxazolidine-3-carboxylateSilica Gel5% Ethyl Acetate in Petroleum Ether95% Yield rsc.org
tert-Butyl (S)-4-(4-hydroxy-2,6-dimethylheptan-4-yl)-2,2-dimethyloxazolidine-3-carboxylateSilica Gel5% Ethyl Acetate in Petroleum Ether- rsc.org

This table presents data from the purification of compounds structurally related to this compound, illustrating typical conditions for flash column chromatography.

Fractional Distillation

Fractional distillation is a purification technique used to separate liquid mixtures of compounds with close boiling points. The process involves heating the mixture to create vapor, which then rises through a fractionating column. The column provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponges) where repeated vaporization and condensation cycles occur. This process enriches the vapor with the more volatile component, which is then collected as the distillate.

This method is particularly useful for large-scale purifications where chromatography might be impractical. For compounds like substituted octanols, distillation is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. For example, the related compound 4,6-dimethylheptan-2-ol (B1268056) can be isolated by fractional distillation. Similarly, short-path distillation using a Vigreux column has been used to purify related octenol derivatives. google.com

CompoundBoiling Point (°C)Pressure (mbar)Reference
3,6-Dimethyl-4-octen-1-yn-3-ol410.05 google.com
3,6-Dimethyl-3-acetoxy-octa-1,4-diene105-10615 google.com
3,6-Dimethyl-1-octyn-3-ol acetate44-450.01 google.com
3,7-dimethyloct-6-en-1-yl derivative85-860.05 google.com

This table shows boiling points of related dimethyl-octanol derivatives under vacuum, indicating the conditions that might be applicable for the fractional distillation of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative separation technique that offers superior resolution compared to standard column chromatography. It is particularly valuable for the challenging separation of stereoisomers (enantiomers and diastereomers), which often have nearly identical physical properties.

The synthesis of this compound can result in a mixture of diastereomers due to the presence of two chiral centers at carbons 3 and 6. Separating these diastereomers may be possible with standard silica gel chromatography, but HPLC often provides a more effective solution. For the separation of enantiomers, a chiral stationary phase (CSP) is required. Chiral HPLC columns are used to resolve racemic mixtures into their individual enantiomers. Research on related compounds, such as the aggregation pheromone of Tribolium castaneum, demonstrates that complete separation of all four stereoisomers was achieved using reversed-phase HPLC after derivatization. researchgate.net In another study, enantiomers of a racemic alcohol were successfully separated by HPLC on a chiral column. beilstein-journals.org

Separation GoalMethodColumn/Stationary PhaseConditionsReference
Separation of four stereoisomers of 4,8-dimethyldecanalReversed-Phase HPLC (after derivatization)(1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol derivatization followed by RP-HPLC separation-54 °C researchgate.net
Separation of enantiomers of (rac)-11dChiral HPLCChiral columnNot specified beilstein-journals.org
Analysis of diastereomeric excessChiral-Phase HPLCChiralpak AS columnNot specified rsc.org

This table summarizes the application of HPLC for the complex separation of stereoisomers of compounds similar in structure to this compound.

Chemical Transformations and Derivatization of 3,6 Dimethyloctan 4 Ol

Fundamental Alcohol Reactivity of 3,6-Dimethyloctan-4-ol

The core reactions of this compound involve the transformation of its hydroxyl group. These fundamental processes are cornerstones of organic synthesis, allowing for the conversion of the alcohol into other functional classes such as ketones or alkanes, or for the replacement of the hydroxyl group with other atoms or moieties.

As a secondary alcohol, this compound can be readily oxidized to form the corresponding ketone, 3,6-dimethyloctan-4-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion.

Commonly employed reagents for the oxidation of secondary alcohols include chromium-based compounds. For instance, chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) in water, is an effective oxidant for this purpose. rutgers.edu The reaction proceeds through the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the ketone. Other chromium reagents like chromium trioxide (CrO₃) can also be used. Alternative oxidizing agents include potassium permanganate (B83412) (KMnO₄) under controlled conditions.

Table 1: Oxidation of this compound

Reactant Reagent(s) Product Reaction Type
This compound H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄) 3,6-Dimethyloctan-4-one Oxidation
This compound CrO₃ 3,6-Dimethyloctan-4-one Oxidation

The direct reduction of an alcohol to its corresponding alkane is generally a challenging transformation because the hydroxyl group is a poor leaving group. rutgers.eduunacademy.com Consequently, the reduction of this compound to 3,6-dimethyloctane (B100007) is typically achieved through a two-step process. chem-station.com

The first step involves converting the hydroxyl group into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. rutgers.edulibretexts.org The tosylate anion is an excellent leaving group. In the second step, the tosylate is displaced by a hydride ion (H⁻) from a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), via a nucleophilic substitution reaction to yield the alkane. chem-station.comlibretexts.org

Another approach is the Barton-McCombie deoxygenation, a free-radical based method that involves converting the alcohol to a thionoester, followed by treatment with a radical initiator and a hydrogen atom donor. stackexchange.com

Table 2: Two-Step Reduction of this compound to 3,6-Dimethyloctane

Step Reactant Reagent(s) Intermediate/Product Reaction Type
1 This compound p-Toluenesulfonyl chloride (TsCl), Pyridine 3,6-Dimethyloctan-4-yl tosylate Sulfonate Ester Formation

The hydroxyl group of this compound is a poor leaving group (OH⁻), which prevents direct nucleophilic substitution. rutgers.edulibretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, which converts it into a water molecule (-OH₂⁺), a good leaving group. For example, reaction with hydrogen halides (H-X) can lead to the formation of the corresponding alkyl halide.

Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used to convert the alcohol into an alkyl bromide or alkyl chloride, respectively, without the need for a strong acid and minimizing the risk of carbocation rearrangements. The alcohol can also be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. rutgers.educhem-station.com

Table 3: Conversion of the Hydroxyl Group for Nucleophilic Substitution

Reactant Reagent(s) Product Leaving Group
This compound Thionyl chloride (SOCl₂) 4-Chloro-3,6-dimethyloctane Chloride
This compound Phosphorus tribromide (PBr₃) 4-Bromo-3,6-dimethyloctane Bromide

Synthesis of Functionalized Derivatives of this compound

The fundamental reactivity of this compound allows for its use as a scaffold to synthesize a variety of functionalized derivatives, including amino alcohols, esters, and ethers. These derivatives are created by targeting the hydroxyl group either directly or through an intermediate.

The synthesis of amino alcohol derivatives from this compound can be effectively achieved via a two-step sequence involving oxidation followed by reductive amination. wikipedia.org This is a widely used method for preparing amines from carbonyl compounds. wikipedia.org

First, this compound is oxidized to its corresponding ketone, 3,6-dimethyloctan-4-one, as described in section 4.1.1. The ketone then reacts with an amine (such as ammonia (B1221849) or a primary or secondary amine) to form an intermediate imine or enamine. This intermediate is not isolated but is reduced in situ to the desired amino alcohol derivative. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial ketone but will reduce the intermediate imine. wikipedia.org This one-pot process is a highly efficient method for producing complex amino alcohols. nih.govfrontiersin.orgwiley.com

Table 4: Synthesis of an Amino Alcohol Derivative from this compound

Step Reactant(s) Reagent(s) Intermediate/Product Reaction Type
1 This compound Chromic Acid (H₂CrO₄) 3,6-Dimethyloctan-4-one Oxidation

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. The most common laboratory method is Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process that can be driven to completion by removing the water formed during the reaction.

Etherification: The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves two steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com Because this compound is a secondary alcohol, it is important that the alkylating agent be a primary or methyl halide to minimize the competing elimination reaction (E2), which would regenerate an alkene instead of forming the desired ether. wikipedia.orgjove.com

Table 5: Esterification and Etherification of this compound

Reaction Type Reactant(s) Reagent(s) Product Example
Esterification This compound + Acetic Acid H₂SO₄ (catalyst) 3,6-Dimethyloctan-4-yl acetate

Other Functional Group Interconversions

Beyond the common oxidation to its corresponding ketone, this compound can, in principle, undergo several other functional group interconversions typical of secondary alcohols. These reactions allow for the synthesis of a diverse range of derivatives, although specific literature detailing these transformations for this particular compound is limited. The primary interconversions include dehydration, esterification, and etherification.

Dehydration: The elimination of a water molecule from this compound results in the formation of alkenes. This reaction is typically carried out under acidic conditions and at elevated temperatures. umn.edu The hydroxyl group is protonated by a strong acid, forming a good leaving group (water). Subsequent removal of a proton from an adjacent carbon atom by a weak base leads to the formation of a double bond. Due to the structure of this compound, a mixture of isomeric alkenes, such as 3,6-dimethyloct-3-ene and 3,6-dimethyloct-4-ene, could be expected as products. The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. acs.org

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. iupac.org This reaction, known as esterification, is often catalyzed by a strong acid. The process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. For instance, the reaction of this compound with acetic anhydride (B1165640) would yield 3,6-dimethyloctan-4-yl acetate. acs.org

Etherification: The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This would involve converting the alcohol to its corresponding alkoxide by reaction with a strong base, followed by reaction with an alkyl halide. However, as a branched secondary alcohol, this compound is noted to be considerably less reactive in base-catalyzed alkoxylation reactions compared to primary alcohols. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

Detailed mechanistic studies specifically focusing on chemical reactions involving this compound are not extensively reported in the available scientific literature. However, general mechanistic principles for the reactions of secondary alcohols can be applied to understand its reactivity.

Role of Catalysts (e.g., Acid/Base, Transition Metal)

Catalysts play a crucial role in facilitating the chemical transformations of this compound.

Acid/Base Catalysis: As mentioned, acid catalysts are essential for both dehydration and esterification reactions of alcohols. umn.eduiupac.org In dehydration, the acid protonates the hydroxyl group to create a better leaving group. acs.org In esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. iupac.org Base catalysis is critical in reactions like the Williamson ether synthesis, where a strong base is used to deprotonate the alcohol to form a nucleophilic alkoxide. researchgate.net

Transition Metal Catalysis: Transition metal catalysts are widely used for the oxidation of secondary alcohols. rasayanjournal.co.in For the oxidation of this compound to 3,6-dimethyloctan-4-one, various catalytic systems can be employed. These include ruthenium-based catalysts, which are known to be effective for such transformations. rsc.org Palladium complexes have also been shown to be active and recyclable catalysts for the aerobic oxidation of alcohols. ias.ac.in The mechanism often involves the formation of a metal-alkoxide intermediate followed by a beta-hydride elimination step.

Spectroscopic and Spectrometric Characterization for Structural Elucidation of 3,6 Dimethyloctan 4 Ol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a unique "fingerprint" of the compound, revealing the types of chemical bonds present. For 3,6-dimethyloctan-4-ol, the key functional groups are the hydroxyl (-OH) group and the saturated alkyl (C-H and C-C) structure.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its identity as a saturated secondary alcohol.

O-H Stretching: The most prominent and diagnostic peak for an alcohol is the hydroxyl group stretch. In the condensed phase (neat liquid), this appears as a strong, broad absorption band typically in the range of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between alcohol molecules.

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the alkyl portion of the molecule. These typically appear in the 2850–2960 cm⁻¹ region.

C-O Stretching: A strong absorption corresponding to the C-O stretching vibration of a secondary alcohol is expected in the fingerprint region of the spectrum, typically around 1100–1150 cm⁻¹.

C-H Bending: The spectrum will also contain several medium-to-weak absorptions in the fingerprint region, corresponding to C-H bending (scissoring, rocking, and wagging) vibrations of the CH₃ and CH₂ groups, generally found between 1350 and 1470 cm⁻¹.

The following table summarizes the principal IR absorption bands anticipated for the identification of this compound's functional groups.

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Alcohol (O-H)Stretching (Hydrogen-bonded)3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 2960Strong
Secondary Alcohol (C-O)Stretching1100 - 1150Strong
Alkane (C-H)Bending (CH₂, CH₃)1350 - 1470Medium to Weak

These characteristic peaks allow for the unambiguous identification of the alcohol functionality and the saturated hydrocarbon nature of the molecule.

Integrated Approaches to Structural Assignment and Isomer Differentiation

While IR spectroscopy confirms the presence of functional groups, it cannot definitively establish the precise carbon skeleton or distinguish this compound from its many isomers, such as 3,6-dimethyloctan-3-ol (B92798) or decan-4-ol. nih.gov Therefore, an integrated approach combining multiple analytical techniques is essential for a complete structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds.

Gas Chromatography (GC): In a GC system, a mixture of isomers is separated based on differences in their boiling points and interactions with the stationary phase of the GC column. Positional isomers of dimethyloctanol will exhibit distinct retention times, allowing for their physical separation.

Mass Spectrometry (MS): As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance. While isomers have the same molecular weight, their fragmentation patterns are often different and highly predictable. For example, α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for alcohols. The fragmentation of this compound would produce a different set of characteristic fragments compared to its tertiary alcohol isomer, 3,6-dimethyloctan-3-ol, or its straight-chain isomer, decan-3-ol. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed picture of the molecular structure.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum for this compound would show a unique set of signals with specific chemical shifts, integration values (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons). This pattern acts as a definitive fingerprint for the specific arrangement of protons in the molecule, allowing for clear differentiation from other isomers.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. This compound has ten carbon atoms, and due to molecular symmetry, some may be chemically equivalent. The number of signals and their specific chemical shifts in the ¹³C spectrum are unique to its structure and different from its isomers. nih.gov

The combination of these techniques provides complementary data that, when pieced together, leads to an unambiguous structural elucidation. GC separates the isomers, MS provides their molecular weight and a characteristic fragmentation pattern, and NMR offers a detailed map of the C-H framework.

The following table illustrates how an integrated approach can differentiate this compound from a representative isomer, 3,6-dimethyloctan-3-ol.

Technique This compound (Secondary Alcohol) 3,6-Dimethyloctan-3-ol (Tertiary Alcohol) Basis for Differentiation
IR Spectroscopy Strong C-O stretch ~1100-1150 cm⁻¹Strong C-O stretch ~1150-1200 cm⁻¹The C-O stretch for tertiary alcohols typically appears at a slightly higher wavenumber than for secondary alcohols.
¹H NMR Signal for proton on C4 (H-C-OH), ~3.5-4.0 ppmAbsence of a signal for a proton on C3 (no H-C-OH)The presence or absence of the proton attached to the hydroxyl-bearing carbon is a definitive differentiator.
¹³C NMR Signal for C4 carbon ~65-75 ppmSignal for C3 carbon ~70-80 ppmThe chemical shift of the carbon atom bonded to the hydroxyl group differs for secondary and tertiary alcohols.
Mass Spectrometry Characteristic fragments from cleavage around the secondary alcoholDifferent fragmentation patterns characteristic of a tertiary alcohol, often with a more stable tertiary carbocationThe position of the hydroxyl group dictates the primary fragmentation pathways and resulting fragment masses.

This integrated spectroscopic and spectrometric approach is indispensable in modern organic chemistry for the rigorous and unequivocal structural characterization of complex molecules like this compound.

Advanced Analytical Methodologies for Detection and Quantification of 3,6 Dimethyloctan 4 Ol

Development of Analytical Methods for Complex Mixtures and Biological or Environmental Matrices

There is no information regarding the extraction, detection, or quantification of 3,6-dimethyloctan-4-ol in any complex biological or environmental samples.

Without primary research data, the creation of data tables and a detailed discussion of research findings is not possible. Any attempt to do so would involve using data from related but distinct isomers, which would be scientifically inaccurate and violate the specific constraints of the request to focus solely on this compound. Therefore, a comprehensive and scientifically rigorous article on this specific topic cannot be generated at this time.

Quality Control and Purity Assessment Methodologies

Quality control and purity assessment are critical steps in the manufacturing and application of this compound. These methodologies ensure that the compound meets the required specifications and is free from significant impurities that could affect its performance and safety. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis.

Gas Chromatography (GC) is a cornerstone technique for the purity assessment of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for the separation of the target compound from its isomers and other potential impurities. The choice of the GC column is critical for achieving optimal separation. A mid-polar column is often suitable for the analysis of alcohols.

Gas Chromatography (GC) Analysis:

The purity of this compound can be determined by calculating the peak area percentage from the gas chromatogram. The retention time of the main peak corresponding to this compound is compared with that of a certified reference standard for identification.

ParameterTypical Value/Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID or MS transfer line)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes
Injection Volume 1 µL (split or splitless injection)
Expected Retention Time Varies depending on the specific instrument and conditions, but would be determined using a pure standard.

Mass Spectrometry (MS) Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for unambiguous identification and differentiation from isomers.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule, further confirming its identity.

Quantitative NMR (qNMR):

For a highly accurate determination of purity, quantitative NMR (qNMR) can be employed. This technique uses an internal standard of known purity and concentration to determine the absolute purity of the analyte. qNMR is considered a primary ratio method and offers high precision and accuracy.

Analytical TechniqueParameterTypical Application
Gas Chromatography (GC-FID) Peak Area PercentageRoutine purity checks and quantification of major components.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrum Fragmentation PatternIdentification of the main compound and characterization of impurities.
¹H NMR Spectroscopy Chemical Shift, Coupling Constants, IntegrationStructural confirmation and identification of proton-containing impurities.
¹³C NMR Spectroscopy Chemical ShiftConfirmation of the carbon skeleton and detection of carbon-containing impurities.
Quantitative NMR (qNMR) Signal intensity relative to an internal standardHigh-accuracy purity determination for reference standards and quality control.

Method Validation:

All analytical methods used for quality control and purity assessment must be properly validated to ensure their accuracy, precision, specificity, linearity, and robustness. elementlabsolutions.comnih.govroutledge.comyoutube.com Validation demonstrates that the method is suitable for its intended purpose and provides reliable results.

Investigation of Biological Interactions and Biochemical Mechanisms of 3,6 Dimethyloctan 4 Ol

Mechanisms of Molecular Interaction

The molecular interactions of 3,6-Dimethyloctan-4-ol are presumed to be largely dictated by its structure as a branched-chain aliphatic alcohol. While specific studies on this compound are limited, its interactions can be inferred from the behavior of similar molecules. The presence of a hydroxyl group allows for hydrogen bonding, a key interaction in many biological systems. The non-polar hydrocarbon chain suggests hydrophobic interactions will also play a significant role in its biological activity.

Interaction with Biological Receptors and Enzymes

Direct evidence for the interaction of this compound with specific biological receptors and enzymes is not extensively documented in publicly available research. However, based on its structural characteristics as a C10 branched-chain alcohol, it is plausible that it may interact with olfactory receptors in insects, potentially acting as a semiochemical. Some structurally related compounds have been identified as pheromones in various insect species. For instance, other branched-chain alcohols are known to be components of insect pheromone blends, binding to specific olfactory receptors to elicit a behavioral response.

The interaction with enzymes is likely to involve those responsible for the metabolism of xenobiotics, such as cytochrome P450 monooxygenases. These enzymes could hydroxylate the alkyl chain, initiating a detoxification pathway. Additionally, alcohol dehydrogenases might catalyze the oxidation of the secondary alcohol group, although the steric hindrance from the adjacent methyl groups could influence the reaction rate.

Elucidation of Specific Molecular Targets and Signaling Pathways

Specific molecular targets and signaling pathways for this compound have not been definitively identified. Should this compound act as a pheromone, its molecular targets would be odorant-binding proteins and chemoreceptors located in the antennae of insects. The activation of these receptors would trigger a signal transduction cascade, likely involving G-protein coupled receptors, leading to the generation of an action potential and a subsequent behavioral response.

In a broader physiological context, like other aliphatic alcohols, it could potentially interact with cell membranes, affecting their fluidity and the function of membrane-bound proteins. However, without specific studies, this remains speculative.

Stereospecificity in Biological Activity

This compound possesses two chiral centers at positions 3 and 6, and another at position 4, meaning it can exist as multiple stereoisomers. In biological systems, stereochemistry is often crucial for molecular recognition. The specific three-dimensional arrangement of the methyl groups and the hydroxyl group would significantly influence its binding to chiral pockets in receptors and enzymes.

While direct studies on the stereospecificity of this compound are lacking, research on related semiochemicals consistently demonstrates that different stereoisomers can have vastly different or even antagonistic biological activities. For example, in many insect species, only one specific enantiomer of a pheromone is biologically active, while others may be inactive or inhibitory. Therefore, it is highly probable that the biological activity of this compound is stereospecific.

Potential Role as a Metabolic Intermediate or Precursor

There is no direct evidence to suggest that this compound is a common metabolic intermediate or precursor in primary metabolic pathways. It is more likely to be a secondary metabolite or a xenobiotic compound that undergoes metabolic transformation. Some microorganisms are capable of producing a variety of branched-chain alcohols, often through the catabolism of amino acids or fatty acids. It is conceivable that under specific conditions, certain bacteria or fungi could synthesize this compound.

Environmental Biotransformation Pathways

The environmental fate of this compound is expected to be governed by microbial degradation. As a branched-chain alcohol, it is likely to be biodegradable, although the branching may slow the rate of degradation compared to linear alcohols. Microorganisms in soil and water would likely initiate its breakdown through oxidation.

The primary pathway for the biotransformation of aliphatic alcohols typically involves oxidation of the alcohol to a ketone, followed by further oxidation and cleavage of the carbon chain. In the case of this compound, the secondary alcohol group would likely be oxidized to a ketone, forming 3,6-dimethyloctan-4-one. Subsequent enzymatic action, such as that by Baeyer-Villiger monooxygenases, could cleave the carbon chain, leading to smaller, more readily metabolizable molecules that can enter central metabolic pathways like the citric acid cycle.

Table of Potential Biotransformation Steps for this compound:

StepTransformationEnzyme Class (Putative)Product
1Oxidation of secondary alcoholAlcohol Dehydrogenase3,6-Dimethyloctan-4-one
2Cleavage of the carbon chainMonooxygenase (e.g., Baeyer-Villiger)Esters and smaller carboxylic acids
3Further degradationVarious hydrolases and oxidasesCentral metabolic intermediates

Theoretical and Computational Chemistry Studies of 3,6 Dimethyloctan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3,6-dimethyloctan-4-ol. nih.govnih.govchemrxiv.org These calculations solve the Schrödinger equation for a molecule to yield information about its electron distribution, molecular orbitals, and related energetic properties.

Methods and Basis Sets: A common approach for a molecule of this size involves geometry optimization using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p). chemrxiv.org This level of theory provides a good balance between computational cost and accuracy for determining structural parameters and electronic properties.

Electronic Properties: Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For aliphatic alcohols, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, while the LUMO is often distributed over the sigma anti-bonding orbitals of the carbon-oxygen and carbon-hydrogen bonds.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a negative potential around the oxygen atom, indicating its susceptibility to electrophilic attack, and a slightly positive potential on the hydroxyl hydrogen, making it a potential site for hydrogen bonding.

Illustrative Calculated Electronic Properties: The following table presents theoretical electronic property data for this compound, calculated using DFT. These values are representative of what would be expected for a branched aliphatic alcohol of this size.

Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound possesses significant conformational flexibility. Molecular modeling and dynamics (MD) simulations are powerful techniques to explore the potential energy surface of the molecule and understand its preferred shapes and intermolecular interactions. biust.ac.bwnih.gov

Conformational Analysis: A systematic conformational search can identify the low-energy conformers of this compound. The relative energies of these conformers are influenced by steric hindrance between the methyl and ethyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule, although the latter is less likely in a simple aliphatic alcohol. The dihedral angles around the C-C and C-O bonds are the primary degrees of freedom that define the molecule's conformation.

Molecular Dynamics Simulations: MD simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its behavior. biust.ac.bwnih.gov By simulating this compound in a solvent like water or in its pure liquid state, one can study how intermolecular forces, particularly hydrogen bonding involving the hydroxyl group, influence its structure and dynamics. The radial distribution function (RDF) is a common analytical tool in MD simulations that can reveal the average distances between specific atoms, providing evidence for hydrogen bonding and solvation shells.

Illustrative Conformational Energy Data: The table below shows a hypothetical set of low-energy conformers for this compound and their relative energies, which would be obtained from conformational analysis calculations.

Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
1 (Global Minimum)0.00C2-C3-C4-O: 178°
20.85C2-C3-C4-O: -65°
31.20C5-C6-C7-C8: 70°

Prediction of Spectroscopic Properties

Computational chemistry provides methods to predict various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing unknown compounds or for interpreting experimental spectra. nih.govnih.govresearchgate.netmdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a well-established application of DFT. By calculating the magnetic shielding constants of the hydrogen (¹H) and carbon (¹³C) nuclei, it is possible to predict their chemical shifts. nih.govnih.govresearchgate.net These calculations are typically performed on the Boltzmann-averaged ensemble of low-energy conformers to obtain a more accurate representation of the experimental spectrum. The predicted chemical shifts can then be compared to experimental data to confirm the structure of this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using quantum chemical methods. These computed frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch, C-H stretches, and various bending and rocking modes of the alkyl chains. The calculated IR spectrum can aid in the assignment of experimental spectral features.

Illustrative Predicted Spectroscopic Data: The following tables present hypothetical predicted ¹³C and ¹H NMR chemical shifts and key IR vibrational frequencies for this compound.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C4 (CH-OH)75.2
C3, C638.5, 35.1
C2, C729.8, 25.4
C1, C814.1, 11.5
Methyls on C3, C619.7, 18.3

Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (ppm)
H on C43.65
OH1.70
CH protons1.20 - 1.60
CH₂ protons1.10 - 1.45
CH₃ protons0.85 - 0.95

Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch3350 (broad)
C-H stretch2850 - 2960
C-O stretch1105

Structure-Property Relationship Modeling (e.g., related to Olfactory Response or Biological Activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a molecule with its properties or biological activity. asocse.orgsrce.hrnih.govresearchgate.net For this compound, QSPR could be employed to predict properties like its odor threshold.

Molecular Descriptors: To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). For aliphatic alcohols, descriptors related to molecular size, shape (branching), and polarity are often important for predicting their olfactory properties. asocse.orgsrce.hr

Model Development: A mathematical model is then developed to relate these descriptors to the property of interest. Multiple linear regression (MLR) and partial least squares (PLS) are common techniques used for this purpose. Such a model could predict the odor character or intensity of this compound based on its calculated descriptors. Studies on other aliphatic alcohols suggest that molecular branching and electronic parameters significantly influence their odor potency. srce.hr

Illustrative QSPR Descriptors: This table lists some of the key molecular descriptors for this compound that would be relevant in a QSPR model for predicting its olfactory response.

Relevant QSPR Descriptors for this compound

Descriptor TypeDescriptorSignificance for Olfactory Response
TopologicalWiener IndexRelates to molecular branching and size.
GeometricMolecular Surface AreaInfluences interaction with olfactory receptors.
ElectronicDipole MomentRelated to the polarity of the molecule.
PhysicochemicalLogPDescribes the lipophilicity of the molecule.

Environmental Research and Assessment of 3,6 Dimethyloctan 4 Ol

Environmental Fate and Degradation Pathways

Limited empirical data is available specifically for the environmental fate and degradation of 3,6-Dimethyloctan-4-ol. However, predictive models and data from structurally similar isomers, such as 3,6-Dimethyloctan-1-ol, can provide estimations of its environmental behavior. These estimations suggest that the compound is not expected to persist in the environment.

The primary degradation pathway for this compound in the atmosphere is predicted to be through reaction with hydroxyl radicals. In aquatic and soil environments, biodegradation is expected to be the main mechanism of removal. The compound has a low potential for bioaccumulation in aquatic organisms.

Key estimated environmental fate parameters are summarized in the table below. It is crucial to note that this data is based on a structural isomer and should be interpreted with caution as a proxy for this compound.

Table 1: Estimated Environmental Fate Properties of a Structural Isomer (3,6-Dimethyloctan-1-ol)

PropertyPredicted ValueUnitDescription
Biodegradation Half-Life5.37daysEstimated time for 50% of the chemical to be broken down by microorganisms in the environment.
Soil Adsorption Coefficient (Koc)200L/kgIndicates the tendency of the chemical to attach to soil particles. A lower value suggests higher mobility in soil.
Bioconcentration Factor138L/kgThe potential for the chemical to accumulate in aquatic organisms relative to the concentration in the water.
Atmospheric Hydroxylation Rate3.02e-11cm³/molecule·secThe rate at which the chemical is expected to react with hydroxyl radicals in the atmosphere, indicating its atmospheric lifetime.

Data sourced from predictive models for the structural isomer 3,6-Dimethyloctan-1-ol.

Potential as an Emerging Contaminant in Aquatic and Terrestrial Ecosystems

Currently, there is a lack of scientific literature and environmental monitoring data to classify this compound as an emerging contaminant. Its potential presence and impact on aquatic and terrestrial ecosystems have not been a significant focus of environmental research to date. Widespread use, combined with persistence and biological effects, are key factors in designating a substance as an emerging contaminant; however, such information is not available for this specific compound. Further research is needed to ascertain its occurrence and potential ecological relevance.

Methodologies for Environmental Monitoring and Detection

There are no standardized or widely documented methodologies specifically developed for the environmental monitoring and detection of this compound in various environmental matrices such as water, soil, or air. General analytical techniques such as gas chromatography-mass spectrometry (GC-MS) could likely be adapted for its detection, but specific protocols, including extraction procedures, detection limits, and quantification methods, have not been published in the context of environmental monitoring. The absence of established methods presents a significant barrier to assessing its potential presence and concentration in the environment.

Research Applications and Future Directions for 3,6 Dimethyloctan 4 Ol

A Versatile Intermediate in the Architectures of Organic Synthesis

The molecular structure of 3,6-Dimethyloctan-4-ol, featuring a secondary alcohol group and two chiral centers, positions it as a valuable building block in organic chemistry. Its hydroxyl group serves as a reactive site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Key reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers through reactions such as the Williamson ether synthesis.

Dehydration: Elimination of water to produce a mixture of alkenes, primarily 3,6-dimethyloct-4-ene and 3,6-dimethyloct-3-ene.

Oxidation: Conversion to the corresponding ketone, 3,6-dimethyloctan-4-one.

These transformations open pathways to a multitude of other compounds, making this compound a foundational element for creating more complex molecular architectures. The presence of stereocenters also allows for its use in stereoselective synthesis, where the controlled arrangement of atoms is crucial for the final product's properties and function.

Exploration in the Realm of Specialty Chemical Synthesis

The unique branched structure of this compound imparts specific physical and chemical properties to its derivatives, making it a candidate for the synthesis of specialty chemicals. One promising area of exploration is in the development of surfactants. Long-chain branched alcohols can be converted into anionic surfactants, such as alcohol sulfates. dntb.gov.uaresearchgate.netdoaj.orggoogle.com These surfactants are known for their unique properties, including good surface activity, low foaming, and rapid defoaming capabilities, which are desirable in industrial applications like hard-surface cleaning. doaj.org

Another potential application lies in the synthesis of plasticizers. While direct research on this compound for this purpose is limited, the general class of branched-chain alcohols can be esterified to produce plasticizers used to increase the flexibility and durability of polymers like PVC.

Contributions to Fragrance and Flavor Chemistry through Derivative Synthesis

While this compound itself is not widely recognized as a primary fragrance or flavor ingredient, its isomers and derivatives hold significant potential in this industry. For instance, its isomer, 3,6-dimethyloctan-3-ol (B92798), is noted for its use in fragrance formulations. thegoodscentscompany.com The structural characteristics of this compound make it a suitable precursor for synthesizing novel fragrance and flavor compounds.

The conversion of this compound into various esters, for example, could yield a range of scents. The sensory properties of these esters would be influenced by the specific carboxylic acid used in the esterification process, potentially leading to new and desirable aroma profiles for use in perfumes, cosmetics, and food products. The exploration of the flavor profiles of such derivatives remains a largely untapped area of research.

Potential in Biofuel and Sustainable Chemical Production Research

The global push for sustainable energy sources has spurred research into alternative biofuels. Branched-chain higher alcohols are of particular interest as gasoline additives due to their higher octane (B31449) numbers compared to their straight-chain counterparts, which can improve engine performance and reduce knocking. researchgate.net Although specific research on the performance of this compound as a biofuel additive is not yet prevalent, its structural class suggests it could be a viable candidate.

Furthermore, the production of such alcohols through sustainable means is a key research goal. Biocatalytic routes, leveraging enzymes and microorganisms, offer a potential pathway for the environmentally friendly synthesis of this compound and other branched-chain alcohols from renewable feedstocks.

Development of Novel Materials

The application of this compound in the development of novel materials is an area with considerable untapped potential. While direct research is sparse, related chemistries suggest possible avenues. For instance, various alcohols can be utilized in the synthesis of olefin polymers. Although not specifically documented for this compound, its potential use as a chain transfer agent or as a component in the synthesis of catalysts or co-monomers in polymerization processes could be explored. The incorporation of its branched alkyl structure into a polymer backbone could influence the material's physical properties, such as its glass transition temperature, flexibility, and solubility.

Unexplored Research Avenues and Challenges in this compound Research

Despite its potential, the research landscape for this compound is still in its early stages, with numerous unexplored avenues and challenges to address.

Unexplored Research Avenues:

Medicinal Chemistry: The chiral nature of this compound makes it a potential scaffold for the synthesis of new biologically active molecules.

Advanced Coatings and Lubricants: Derivatives of this alcohol could be investigated for their properties as high-performance coatings, lubricants, or lubricant additives, where its branched structure might confer desirable viscosity and thermal stability.

Biocatalysis: Developing efficient and selective biocatalytic methods for the production of specific stereoisomers of this compound from renewable resources is a significant opportunity.

Challenges:

Stereoselective Synthesis: The presence of two chiral centers means that this compound can exist as four different stereoisomers. Developing synthetic methods to selectively produce a single, desired isomer is a significant chemical challenge.

Diastereomer Separation: For mixtures of stereoisomers, developing efficient and scalable techniques for their separation is crucial for applications where stereochemistry is critical. researchgate.net

Industrial-Scale Production: The economic viability of any large-scale application will depend on the development of cost-effective and efficient manufacturing processes for this compound.

Limited Toxicological Data: A comprehensive understanding of the toxicological and environmental profile of this compound and its derivatives is necessary for its safe and responsible commercialization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dimethyloctan-4-ol, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : A Grignard reagent approach is commonly used. For example, reacting 3-methylpentylmagnesium bromide with a ketone precursor (e.g., 6-methylheptan-4-one) under anhydrous conditions, followed by acid quenching .
  • Purification : Distillation under reduced pressure (e.g., 45–47°C/10 mmHg) to isolate the product, as demonstrated in analogous branched alcohol syntheses .
  • Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and retention time, complemented by elemental analysis (C and H percentages) to verify stoichiometric consistency .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish stereoisomers of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze splitting patterns of the hydroxyl-bearing carbon’s protons (δ ~1.5–2.0 ppm) and methyl group environments (δ ~0.8–1.2 ppm). Diastereomers exhibit distinct coupling constants due to differing spatial arrangements .
  • 13C NMR : Compare chemical shifts of carbons adjacent to stereocenters; differences >0.5 ppm suggest stereochemical divergence .
  • Chiral Chromatography : Use a chiral stationary phase (e.g., cyclodextrin-based columns) to resolve enantiomers if present .

Advanced Research Questions

Q. How can computational modeling predict the biodegradation pathways of this compound in environmental systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with microbial enzymes (e.g., cytochrome P450) to identify potential oxidation sites (e.g., tertiary carbon at position 4) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate branching and hydrophobicity (logP) with biodegradation rates using EPA DSSTox data for structurally similar alcohols .
  • Experimental Validation : Combine simulation results with aerobic soil studies, tracking metabolite formation via LC-MS .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s esterification?

  • Methodological Answer :

  • Controlled Replicate Studies : Standardize conditions (temperature, catalyst loading) across labs. For example, use sulfuric acid vs. enzymatic (lipase) catalysis to compare rate constants .
  • In Situ Monitoring : Employ FT-IR spectroscopy to track ester bond formation in real time, minimizing sampling errors .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, identifying outliers caused by impurities or solvent polarity variations .

Q. How can retrosynthetic AI tools improve the efficiency of derivatizing this compound for bioactivity studies?

  • Methodological Answer :

  • AI-Driven Retrosynthesis : Use platforms like Pistachio or Reaxys to propose routes for introducing functional groups (e.g., fluorination at position 3) while preserving stereochemistry .
  • Validation : Cross-check AI-generated routes with manual literature reviews (e.g., palladium-catalyzed coupling reactions for aryl derivatives) .
  • High-Throughput Screening : Test derivatives for antimicrobial activity using microplate assays, correlating structure with efficacy .

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